molecular formula C3H6OS B074164 S-Methyl thioacetate CAS No. 1534-08-3

S-Methyl thioacetate

Cat. No.: B074164
CAS No.: 1534-08-3
M. Wt: 90.15 g/mol
InChI Key: OATSQCXMYKYFQO-UHFFFAOYSA-N
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Description

S-Methyl thioacetate is an organosulfur compound with the chemical formula C3H6OS. It is a natural product found in many plant species and is known for its strong sulfurous odor in its pure form. when highly diluted, it contributes to the aroma and flavor profile of certain foods, such as Camembert cheese .

Mechanism of Action

Target of Action

S-Methyl thioacetate is a trifluoroacetic acid derivative that primarily targets the polymerase chain reaction in bacteria . It binds to the hydroxyl group of DNA, which plays a crucial role in the replication and transcription of genetic information .

Mode of Action

The compound interacts with its target by binding to the hydroxyl group of DNA . This binding prevents nucleotide synthesis, a critical process for DNA replication and RNA transcription . The inhibition of nucleotide synthesis leads to changes in the bacterial cell, ultimately resulting in cell death .

Biochemical Pathways

This compound affects the biochemical pathway of L-leucine catabolism . It is produced from L-leucine, indicating that this amino acid is initially transaminated . Several acyl-CoA intermediates of the L-leucine to thioesters conversion pathway have been identified .

Pharmacokinetics

Given its molecular weight of 9014 g/mol and its boiling point of 97-99°C , it can be inferred that the compound may have good bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth, including the growth of infectious diseases such as tuberculosis and malaria . By inhibiting nucleotide synthesis, the compound prevents the replication of bacterial DNA, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room-temperature environment . It should also be kept away from fire sources and oxidizing agents due to its flammability . In the event of a leak or accident, appropriate emergency measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl thioacetate can be synthesized through the reaction of thioacetic acid with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow extraction methods. One such method involves the use of supercritical carbon dioxide to extract the compound from natural sources, such as fish sauce .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioacetates.

Scientific Research Applications

S-Methyl thioacetate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: S-Methyl thioacetate is unique due to its specific sulfurous odor and its role in the flavor profile of certain foods. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

S-methyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATSQCXMYKYFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073264
Record name Ethanethioic acid, S-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid
Record name S-Methyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name S-Methyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

95.00 to 96.00 °C. @ 760.00 mm Hg
Record name S-Methyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in oil and alcohol
Record name S-Methyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.817-0.825
Record name S-Methyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/112/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1534-08-3
Record name S-Methyl thioacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1534-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl thioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioic acid, S-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-METHYL THIOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF2D4MWX79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-Methyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of S-Methyl thioacetate?

A1: this compound is primarily produced by certain microorganisms, particularly yeasts and bacteria, as a byproduct of L-methionine catabolism. [, , , , ] In food fermentation processes, like cheese and beer production, these microorganisms contribute to the characteristic aroma profiles by generating various volatile sulfur compounds, including this compound. [, , , , ] It has also been detected in fermented foods like Sichuan pickle (paocai). []

Q2: How does oxygen exposure affect this compound production in fermented foods?

A2: In Sichuan pickle fermentation, intermittent oxygen exposure was linked to the formation of an unpleasant flavor profile, characterized by the presence of this compound, ketones, and esters. [] This suggests that oxygen availability can influence the production of specific volatile sulfur compounds during fermentation.

Q3: Can different yeast strains produce varying levels of this compound?

A3: Yes, studies have shown that different strains of Geotrichum candidum exhibit varying capacities to produce this compound and other sulfur compounds. [] This variability highlights the potential for selecting specific strains to manipulate flavor profiles in fermented foods.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C3H6OS, and its molecular weight is 90.14 g/mol. []

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Infrared (IR) and Raman spectroscopy have been employed to characterize this compound. [, ] These techniques provide information about the vibrational frequencies of the molecule, which can be used to identify functional groups and study molecular structure.

Q6: Are there any notable structural features of this compound?

A6: Gas electron diffraction (GED) studies combined with quantum chemical calculations have revealed that this compound predominantly exists in the syn conformation. This means that the C=O double bond is oriented on the same side as the S-C(H3) single bond. []

Q7: Does this compound exhibit any biological activity?

A7: Yes, this compound has demonstrated potent fumigant toxicity against nematodes like Caenorhabditis elegans and Meloidogyne incognita. [] This suggests its potential as a biofumigant for nematode control in agriculture.

Q8: How does the structure of this compound relate to its fumigant activity?

A8: While the exact mechanism is not fully understood, the presence of the sulfur atom in the S-Methyl thioester group likely contributes to its fumigant activity. [] Further research is needed to elucidate the structure-activity relationships and optimize its efficacy.

Q9: What is known about the environmental fate and degradation of this compound?

A9: Limited information is available on the environmental fate and degradation of this compound. Given its volatility, it is likely to partition into the atmosphere, where it may undergo photochemical degradation. [] Further research is needed to assess its persistence, bioaccumulation potential, and overall ecological impact.

Q10: What analytical techniques are commonly used to quantify this compound?

A10: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS) [, , , ], flame photometric detection (GC-PFPD), [] and chemiluminescence detection (GC-SCD), [] are commonly employed to quantify this compound in various matrices.

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